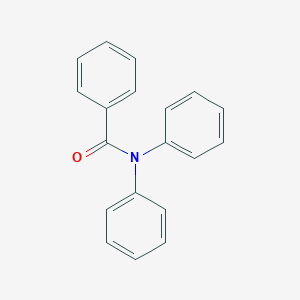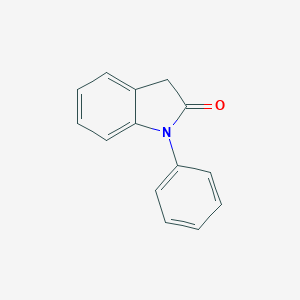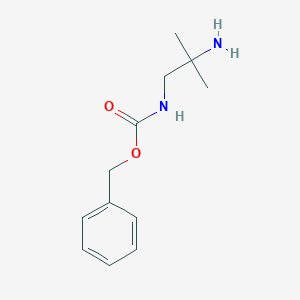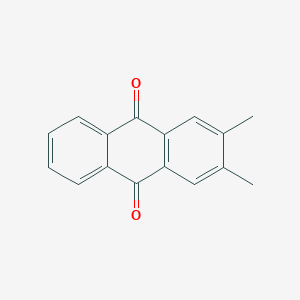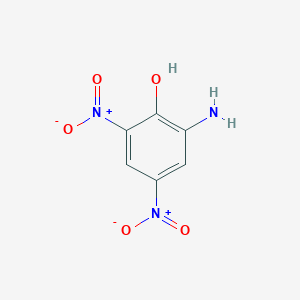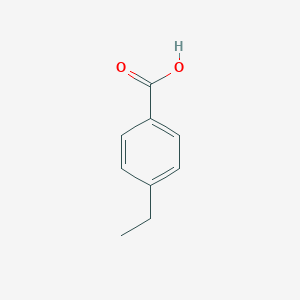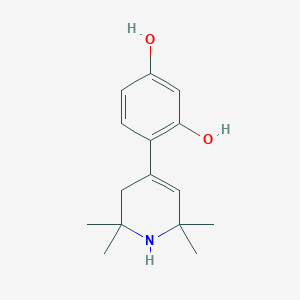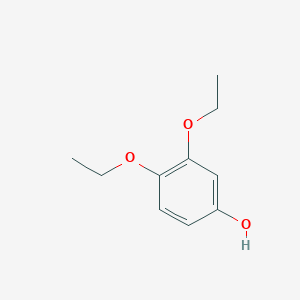
2,5-Dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dinitroaniline (2,5-DNA) is a yellow crystalline compound that belongs to the family of nitroanilines. It is widely used in various fields such as agriculture, industry, and scientific research due to its unique properties.
Scientific Research Applications
2,5-Dinitroaniline has been extensively used in scientific research due to its ability to inhibit the growth of microorganisms. It has been shown to have antibacterial, antifungal, and herbicidal properties. It is also used as a precursor in the synthesis of other compounds such as dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dinitroaniline involves the inhibition of enzymes that are essential for the growth and survival of microorganisms. It works by disrupting the electron transport chain and the synthesis of ATP, which are crucial for the energy metabolism of cells.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, 2,5-Dinitroaniline has been shown to have other biochemical and physiological effects. It has been reported to induce oxidative stress in cells, which can lead to DNA damage and cell death. It has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,5-Dinitroaniline in lab experiments is its high potency against microorganisms. It is also relatively easy to synthesize and purify. However, it has some limitations, such as its toxicity to humans and the environment. It is important to handle it with caution and dispose of it properly.
Future Directions
There are several future directions for the use of 2,5-Dinitroaniline in scientific research. One area of interest is the development of new derivatives with improved properties and reduced toxicity. Another direction is the investigation of its potential as a therapeutic agent for the treatment of microbial infections and cancer. Further studies are also needed to understand its mechanism of action and its effects on different cell types.
Conclusion:
In conclusion, 2,5-Dinitroaniline is a versatile compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying the growth and survival of microorganisms. However, its toxicity and potential environmental impact should be taken into consideration when using it in lab experiments. Further research is needed to fully explore its potential and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 2,5-Dinitroaniline involves the nitration of aniline using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to produce high yields of the product. The purity of the compound can be improved by recrystallization and purification techniques.
properties
CAS RN |
619-18-1 |
|---|---|
Product Name |
2,5-Dinitroaniline |
Molecular Formula |
C6H5N3O4 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
2,5-dinitroaniline |
InChI |
InChI=1S/C6H5N3O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H,7H2 |
InChI Key |
RZKBRXDCJZLQLI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




